molecular formula C11H18O3 B14635948 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one CAS No. 56055-64-2

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one

Cat. No.: B14635948
CAS No.: 56055-64-2
M. Wt: 198.26 g/mol
InChI Key: XBPRXMCEBRMNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a methylpentene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,3-dioxolane-2-one with a suitable alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one apart is its unique combination of a dioxolane ring and a methylpentene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

56055-64-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-dioxolan-2-yl)-4-methylpent-3-en-2-one

InChI

InChI=1S/C11H18O3/c1-7(2)5-10(12)6-11-13-8(3)9(4)14-11/h5,8-9,11H,6H2,1-4H3

InChI Key

XBPRXMCEBRMNPD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)CC(=O)C=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.